molecular formula C8H15NO2 B047469 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde CAS No. 84681-79-8

2-(2-Hydroxyethyl)piperidine-1-carbaldehyde

Cat. No.: B047469
CAS No.: 84681-79-8
M. Wt: 157.21 g/mol
InChI Key: UDCBJPFHVLCUHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with aldehydes under controlled conditions. One common method includes the reaction of 2-(2-Hydroxyethyl)piperidine with formaldehyde in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethyl)piperidine-1-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its use in pharmaceuticals, it acts as a precursor to compounds that modulate dopamine receptors, thereby influencing neurotransmission and exhibiting antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethyl)piperidine-1-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of antipsychotic agents highlights its importance in medicinal chemistry .

Properties

IUPAC Name

2-(2-hydroxyethyl)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-4-8-3-1-2-5-9(8)7-11/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCBJPFHVLCUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004966
Record name 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84681-79-8
Record name 2-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84681-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084681798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethyl)piperidine-1-carbaldehyde
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